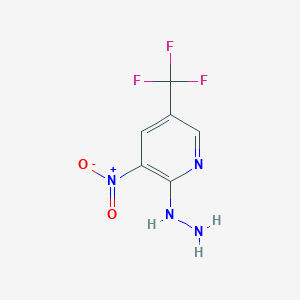

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine

Descripción general

Descripción

“2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 288246-61-7 . It has a molecular weight of 222.13 . It is in the form of a powder .

Synthesis Analysis

The synthesis of “2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The Inchi Code of “2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” is 1S/C6H5F3N4O2/c7-6(8,9)3-1-4(13(14)15)5(12-10)11-2-3/h1-2H,10H2,(H,11,12) . The compound contains a total of 20 bonds, including 15 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

“2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” is a powder with a molecular weight of 222.13 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

- TFMP and its derivatives are key structural ingredients in active agrochemical ingredients .

- The major use of TFMP derivatives is in the protection of crops from pests .

- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .

- The synthesis of 2,3,5-DCTF involves direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

- TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Agrochemical Industry

Pharmaceutical Industry

- A novel MALDI matrix, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP), has been reported for enhancing the imaging of tissue metabolites in positive ion mode .

- MALDI-MSI is a label-free imaging technique that can determine the spatial distribution and relative abundance of multiple endogenous metabolites in tissues .

- The selection of the matrix is often considered a key step in MALDI tissue imaging .

- Fluoropyridines, including TFMP derivatives, are synthesized for various biological applications .

- The synthesis of fluoropyridines is a challenging problem due to their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues .

- Some synthetic routes towards 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Synthesis of Fluorinated Pyridines

- The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

- The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

- Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

- The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides .

- These compounds act as AMPA potentiators .

- 2-Amino-5-fluoropyridine was obtained from 2-amino-5-nitropyridine by a series of transformations: acetylation by acetic anhydride .

Development of Fluorinated Organic Compounds

Synthesis of Pyridothiadiazene 1,1-dioxides

Safety And Hazards

The safety information for “2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Direcciones Futuras

Propiedades

IUPAC Name |

[3-nitro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N4O2/c7-6(8,9)3-1-4(13(14)15)5(12-10)11-2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUQSZLMISKOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390887 | |

| Record name | 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine | |

CAS RN |

288246-61-7 | |

| Record name | 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)